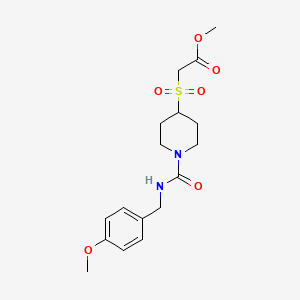
(R)-2-Methylazetidine AS benzenesulfonic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methylazetidine AS benzenesulfonic acid salt is a compound that combines the structural features of azetidines and benzenesulfonic acid Azetidines are four-membered nitrogen-containing heterocycles, which are known for their stability and rigidity Benzenesulfonic acid, on the other hand, is a strong aromatic sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylazetidine AS benzenesulfonic acid salt typically involves the reaction of ®-2-Methylazetidine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of ®-2-Methylazetidine AS benzenesulfonic acid salt may involve continuous processes to ensure consistent quality and high yield. The use of advanced technologies and equipment can help in optimizing the reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methylazetidine AS benzenesulfonic acid salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-Methylazetidine AS benzenesulfonic acid salt include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of ®-2-Methylazetidine AS benzenesulfonic acid salt depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
®-2-Methylazetidine AS benzenesulfonic acid salt has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and synthesis processes to study its reactivity and properties.
Biology: In biological research, the compound is used to investigate its effects on different biological systems and pathways.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-2-Methylazetidine AS benzenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-Methylazetidine AS benzenesulfonic acid salt include other azetidine derivatives and benzenesulfonic acid salts. These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness
®-2-Methylazetidine AS benzenesulfonic acid salt is unique due to its combination of azetidine and benzenesulfonic acid moieties
Propiedades
Número CAS |
35848-07-8 |
|---|---|
Fórmula molecular |
C4H9N |
Peso molecular |
71.12 g/mol |
Nombre IUPAC |
(2R)-2-methylazetidine |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
DLBWPRNUXWYLRN-SCSAIBSYSA-N |
SMILES |
CC1CCN1.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES isomérico |
C[C@@H]1CCN1 |
SMILES canónico |
CC1CCN1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2798148.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2798153.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2798156.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)
![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)



![2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2798167.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2798168.png)

![2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B2798171.png)
